molecular formula C14H12N2O2 B446729 N-(4-acetylphenyl)isonicotinamide CAS No. 68279-83-4

N-(4-acetylphenyl)isonicotinamide

Cat. No. B446729
CAS RN: 68279-83-4
M. Wt: 240.26g/mol
InChI Key: WGGVDOFTTMYSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)isonicotinamide is a chemical compound with the CAS Number: 68279-83-4 . It has a molecular weight of 240.26 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H12N2O2 . The InChI code for

Scientific Research Applications

Proteomics Research

N-(4-acetylphenyl)isonicotinamide: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound can be used as a biochemical tool to investigate protein interactions, modifications, and expression levels in various biological samples.

Crystal Engineering

This compound plays a significant role in crystal engineering, a field that designs and synthesizes molecular solid-state structures with desired properties . It can act as a building block for creating cocrystals and coordination polymers, which are essential for developing new materials with specific optical, electrical, or mechanical properties.

Supramolecular Chemistry

In supramolecular chemistry, This compound is involved in the formation of 2D and 3D supramolecular assemblies . These structures are crucial for understanding molecular recognition processes and can lead to the development of novel drug delivery systems, sensors, and separation materials.

properties

IUPAC Name

N-(4-acetylphenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-10(17)11-2-4-13(5-3-11)16-14(18)12-6-8-15-9-7-12/h2-9H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGVDOFTTMYSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)isonicotinamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)isonicotinamide
Reactant of Route 3
Reactant of Route 3
N-(4-acetylphenyl)isonicotinamide
Reactant of Route 4
Reactant of Route 4
N-(4-acetylphenyl)isonicotinamide
Reactant of Route 5
Reactant of Route 5
N-(4-acetylphenyl)isonicotinamide
Reactant of Route 6
Reactant of Route 6
N-(4-acetylphenyl)isonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.